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3-Cyclohexylisoxazole

Cat. No.: B12882079
M. Wt: 151.21 g/mol
InChI Key: WFKULAPNXJUMIZ-UHFFFAOYSA-N
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Description

Contextual Significance of Isoxazole (B147169) Heterocycles in Contemporary Chemical Research

Isoxazole and its derivatives are cornerstones in modern chemical research, primarily due to their wide-ranging biological activities and their versatility as synthetic intermediates. Current time information in Bangalore, IN.researchgate.net The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. researchgate.netingentaconnect.com This is evidenced by its presence in numerous pharmaceutical agents with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. Current time information in Bangalore, IN.researchgate.net The unique electronic properties of the isoxazole ring, coupled with its ability to act as a bioisosteric replacement for other functional groups, make it an attractive moiety for drug design. nih.gov

In synthetic organic chemistry, the isoxazole ring serves as a valuable synthon. The relatively weak N-O bond can be cleaved under various conditions, leading to the formation of 1,3-dicarbonyl compounds, β-amino alcohols, and other useful functionalities. This latent functionality makes isoxazoles powerful tools for the construction of complex molecular architectures. nih.gov The synthesis of isoxazoles is most commonly achieved through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, a highly efficient and regioselective reaction. nih.govyoutube.com

Unique Structural Features and Conformational Aspects of the Cyclohexyl Moiety in Isoxazole Systems

The linkage of a cyclohexyl group to the C3 position of the isoxazole ring introduces a fascinating interplay of conformational and electronic effects. The isoxazole ring itself is planar and aromatic, while the cyclohexyl group is a flexible, non-planar alicyclic system. The most stable conformation of an unsubstituted cyclohexane (B81311) is the chair form, which minimizes both angular and torsional strain. chemrxiv.org

When substituted onto the isoxazole ring, the cyclohexyl group will still predominantly adopt a chair conformation. The key conformational question revolves around the preference of the isoxazole ring to occupy either an axial or equatorial position on the cyclohexyl chair. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. chemrxiv.org Therefore, it is highly probable that the isoxazole ring in 3-Cyclohexylisoxazole will favor an equatorial position.

The free rotation around the C-C single bond connecting the two rings is another important conformational parameter. The rotational barrier will be influenced by steric interactions between the ortho-hydrogens of the cyclohexyl ring and the atoms of the isoxazole ring. Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) would be instrumental in determining the preferred rotational conformers and the energy barriers between them. The presence of the electronegative nitrogen and oxygen atoms in the isoxazole ring can also influence the electronic environment of the adjacent cyclohexyl ring. mdpi.com

Current Research Landscape and Future Perspectives for this compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, the broader landscape of isoxazole chemistry provides a clear trajectory for potential research directions. The synthesis of this compound can be readily envisioned through established methods, such as the 1,3-dipolar cycloaddition of cyclohexanecarbonitrile (B123593) oxide with acetylene (B1199291). nih.govyoutube.com The precursor, cyclohexanecarbonitrile oxide, can be generated in situ from cyclohexanecarboxaldehyde (B41370) oxime.

The primary research interest in this compound would likely lie in its potential biological activity. Given the established pharmacological importance of isoxazoles, it is plausible that this compound could exhibit interesting biological properties. Current time information in Bangalore, IN.researchgate.net The lipophilic cyclohexyl group could enhance the compound's ability to cross cell membranes, potentially leading to improved pharmacokinetic profiles.

Future research could involve the synthesis of a library of this compound derivatives with further substitutions on either the isoxazole or cyclohexyl ring. These compounds could then be screened for a variety of biological activities. Quantitative Structure-Activity Relationship (QSAR) studies could be employed to correlate the structural features of these derivatives with their biological activities, providing insights for the design of more potent and selective compounds. nih.govmdpi.com Furthermore, the use of this compound as a building block in the synthesis of more complex molecules is another promising avenue for future exploration.

FeatureDescription
Core Heterocycle Isoxazole
Substituent at C3 Cyclohexyl
Likely Synthesis Method 1,3-Dipolar Cycloaddition
Key Conformational Feature Chair conformation of the cyclohexyl ring
Predicted Substituent Position Equatorial
Potential Research Focus Biological activity screening, Synthetic intermediate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B12882079 3-Cyclohexylisoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-cyclohexyl-1,2-oxazole

InChI

InChI=1S/C9H13NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h6-8H,1-5H2

InChI Key

WFKULAPNXJUMIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NOC=C2

Origin of Product

United States

Synthetic Methodologies for 3 Cyclohexylisoxazole and Its Advanced Derivatives

Classical Ring-Forming Reactions for Isoxazole (B147169) Scaffolds

The traditional synthesis of isoxazole rings often relies on the cyclocondensation of a nitrogen-oxygen-containing building block with a three-carbon component. These methods are valued for their straightforwardness and use of readily available starting materials.

Cyclocondensation of Hydroxylamine (B1172632) with 1,3-Dicarbonyl Precursors

One of the most fundamental and widely used methods for constructing the isoxazole core is the reaction of hydroxylamine with a 1,3-dicarbonyl compound. youtube.comcore.ac.uk This reaction proceeds through a well-defined mechanism. Initially, the nucleophilic amino group of hydroxylamine attacks one of the carbonyl groups of the dicarbonyl compound to form an imine (or more accurately, an oxime intermediate). Subsequently, the hydroxyl group of the hydroxylamine moiety performs an intramolecular attack on the second carbonyl group, leading to a cyclic intermediate. A final dehydration step then occurs, resulting in the formation of the stable aromatic isoxazole ring. youtube.com

To synthesize 3-cyclohexylisoxazole specifically, the required precursor would be a 1,3-dicarbonyl compound bearing a cyclohexyl group adjacent to one of the carbonyls. For instance, reacting 1-cyclohexyl-1,3-butanedione with hydroxylamine would lead to the formation of 3-cyclohexyl-5-methylisoxazole. The regioselectivity of the reaction—determining whether the cyclohexyl group ends up at position 3 or 5 of the isoxazole ring—depends on which carbonyl group is initially attacked by the amine functionality of hydroxylamine.

PrecursorReagentProduct
1-Cyclohexyl-1,3-butanedioneHydroxylamine3-Cyclohexyl-5-methylisoxazole
Cyclohexyl-substituted 2-alkyn-1-one O-methyl oximeElectrophile (e.g., ICl)3-Cyclohexyl-4-iodo-5-substituted-isoxazole

This table summarizes the classical precursors for synthesizing cyclohexyl-substituted isoxazoles.

Variations and Enhancements in Conventional Cyclization Protocols

To improve yields, regioselectivity, and substrate scope, several variations of the classical cyclocondensation method have been developed. A significant advancement is the use of electrophilic cyclization. organic-chemistry.org This strategy involves the reaction of 2-alkyn-1-one O-methyl oximes with an electrophile. nih.gov For the synthesis of a this compound derivative, one would start with an O-methyl oxime of a 1-cyclohexyl-2-alkyn-1-one. Treatment with an electrophile, such as iodine monochloride (ICl), induces cyclization to afford a 3-cyclohexyl-4-halo-5-substituted-isoxazole in high yield and under mild conditions. organic-chemistry.orgnih.gov This method is particularly valuable for creating highly substituted isoxazoles, as the resulting 4-halo-isoxazoles can be readily functionalized further using palladium-catalyzed cross-coupling reactions. nih.gov

Another approach to control regioselectivity involves modifying the 1,3-dicarbonyl precursor itself. The use of 1,3-bis(het)aryl-monothio-1,3-diketones has been shown to provide excellent regiocontrol in reactions with hydroxylamine. core.ac.uk Under acidic conditions, the nucleophilic attack of hydroxylamine preferentially occurs at the thiocarbonyl group, which dictates the final position of the substituents on the isoxazole ring. core.ac.uk

1,3-Dipolar Cycloaddition Strategies in this compound Synthesis

The [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, is a powerful and versatile method for synthesizing five-membered heterocyclic rings, including isoxazoles. wikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile. nih.govyoutube.com

Nitrile Oxide Generation and Reactivity with Cyclohexyl-Substituted Dipolarophiles

For isoxazole synthesis, the 1,3-dipole is a nitrile oxide. youtube.com Nitrile oxides are often unstable and are typically generated in situ from the corresponding aldoximes through oxidation. mdpi.com To obtain this compound, one would generate cyclohexanecarbonitrile (B123593) oxide from cyclohexanecarboxaldehyde (B41370) oxime . Common methods for this transformation include oxidation with reagents like sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide (NCS). mdpi.com

Once generated, the cyclohexanecarbonitrile oxide can react with a variety of dipolarophiles, which are typically molecules containing a double or triple bond. wikipedia.org For instance, reaction with acetylene (B1199291) will yield this compound directly. If a substituted alkyne is used as the dipolarophile, a 3-cyclohexyl-5-substituted-isoxazole is formed. youtube.com Similarly, reaction with an alkene will produce a 2-isoxazoline, which can then be oxidized to the corresponding isoxazole. mdpi.com

1,3-Dipole PrecursorDipolarophileProduct
Cyclohexanecarboxaldehyde oximeAcetyleneThis compound
Cyclohexanecarboxaldehyde oximePhenylacetylene3-Cyclohexyl-5-phenylisoxazole
Benzaldehyde oximeCyclohexylacetylene3-Phenyl-5-cyclohexylisoxazole

This table outlines the components for synthesizing cyclohexyl-substituted isoxazoles via 1,3-dipolar cycloaddition.

Regioselective Control in Isoxazole Ring Formation via Cycloaddition

A key advantage of the 1,3-dipolar cycloaddition is its potential for high regioselectivity. rsc.org The reaction of a nitrile oxide (R-CNO) with a terminal alkyne (R'-C≡CH) overwhelmingly yields the 3,5-disubstituted isoxazole, where the 'R' group from the nitrile oxide is located at the C3 position and the 'R'' group from the alkyne is at the C5 position. mdpi.com Therefore, to ensure the synthesis of a this compound derivative, it is crucial to use cyclohexanecarbonitrile oxide as the 1,3-dipole. The use of a cyclohexyl-substituted alkyne with a different nitrile oxide would result in the cyclohexyl group being placed at the C5 position of the isoxazole ring.

This regioselectivity is governed by both electronic and steric factors, which can be explained by Frontier Molecular Orbital (FMO) theory. mdpi.commdpi.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the reaction's feasibility and regiochemical outcome. nih.gov Catalysts, such as copper(I), can also be employed to enhance both the rate and the regioselectivity of the cycloaddition, particularly with terminal alkynes. nih.gov

Mechanistic Insights into [3+2] Cycloaddition Pathways

The mechanism of the 1,3-dipolar cycloaddition is generally considered to be a concerted, pericyclic process. nih.govslideshare.net This means the two new sigma bonds forming the five-membered ring are created in a single transition state without the formation of a stable intermediate. youtube.com The reaction involves the cyclic delocalization of six electrons (four from the 1,3-dipole and two from the dipolarophile), making it analogous to the well-known Diels-Alder reaction. slideshare.net

FMO theory provides a framework for understanding the reactivity. nih.gov Depending on the relative energies of the frontier orbitals of the nitrile oxide and the dipolarophile, the reaction can be classified into three types: Type I (HOMO_dipole controlled), Type II (LUMO_dipole controlled), or Type III (where both interactions are significant). nih.gov Computational studies, often using Density Functional Theory (DFT), have corroborated the concerted nature of the mechanism for many systems and have been instrumental in predicting the regioselectivity by analyzing the energies of the possible transition states. mdpi.comnih.gov While the concerted pathway is most common, stepwise mechanisms involving zwitterionic or diradical intermediates have been proposed under certain conditions, though often computational efforts to locate such intermediates are unsuccessful. nih.govmdpi.com

Transition Metal-Catalyzed and Organocatalytic Approaches

The development of novel catalytic systems has revolutionized the synthesis of complex organic molecules, and isoxazole synthesis is no exception. Transition metal catalysis and organocatalysis offer efficient and selective routes to functionalized isoxazoles.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. youtube.comrsc.org These reactions have been adapted for the synthesis of substituted isoxazoles, including those bearing a cyclohexyl group. A common strategy involves the preparation of a 4-iodoisoxazole (B1321973) intermediate, which can then undergo various palladium-catalyzed cross-coupling reactions. nih.gov For instance, a Suzuki-Miyaura coupling can be employed to introduce a cyclohexyl group at the 3-position by reacting a suitable 3-halo-isoxazole with cyclohexylboronic acid in the presence of a palladium catalyst and a base.

The general catalytic cycle for a palladium cross-coupling reaction, such as the Suzuki coupling, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com The palladium(0) catalyst first undergoes oxidative addition with the halo-isoxazole. This is followed by transmetalation with the cyclohexylboronic acid derivative. Finally, reductive elimination from the palladium(II) intermediate yields the desired this compound and regenerates the palladium(0) catalyst. youtube.com The versatility of these reactions allows for the construction of diverse libraries of substituted isoxazoles. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Isoxazole Synthesis

Reaction Type Coupling Partners Catalyst System Key Features
Suzuki-Miyaura 3-Halo-isoxazole + Cyclohexylboronic acid Pd(0) complex + Base Forms C-C bond, mild conditions. sigmaaldrich.com
Heck 4-Iodoisoxazole + Alkene Pd(P(t-Bu)3)2 Forms C-C bond at the 4-position. sigmaaldrich.com
Sonogashira 4-Iodoisoxazole + Terminal alkyne PdCl2/X-Phos + CuI Forms C-C triple bond. sigmaaldrich.com
Buchwald-Hartwig 4-Iodoisoxazole + Amine Allylpalladium chloride/cBRIDP Forms C-N bond. sigmaaldrich.com

Copper and ruthenium catalysts have also emerged as valuable tools in the synthesis of isoxazole derivatives. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient route to 1,2,3-triazoles, and similar strategies can be adapted for isoxazole synthesis. researchgate.netbeilstein-journals.org For example, a copper(I)-catalyzed cycloaddition between a nitrile oxide (generated in situ from an aldoxime) and an alkyne can regioselectively produce 3,5-disubstituted isoxazoles. nih.gov

Ruthenium catalysts, while less common than copper or palladium in this specific context, offer unique reactivity. Ruthenium-catalyzed reactions can provide alternative pathways for the formation of the isoxazole ring or for the functionalization of a pre-formed isoxazole core.

Hypervalent iodine reagents have gained significant attention as mild, non-toxic, and environmentally friendly alternatives to heavy metal oxidants. researchgate.netrsc.org They are particularly useful in the synthesis of isoxazoles through the in situ generation of nitrile oxides from aldoximes. escholarship.orgescholarship.org The treatment of an aldoxime with a hypervalent iodine(III) reagent, such as phenyliodine diacetate (PIDA), facilitates the formation of a nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with an alkyne to yield the corresponding isoxazole. rsc.org This method is often characterized by its mild reaction conditions and high regioselectivity. rsc.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has also been successfully applied to isoxazole synthesis. researchgate.net Chiral organocatalysts can be employed to achieve enantioselective cyclization reactions, leading to the formation of optically active isoxazole derivatives. For instance, an organocatalyst can activate the reactants and control the stereochemistry of the cycloaddition step.

Table 2: Comparison of Catalytic Methods in Isoxazole Synthesis

Catalytic Approach Catalyst Type Key Advantages Typical Reactions
Palladium-Catalyzed Transition Metal High efficiency, broad substrate scope. researchgate.net Cross-coupling (Suzuki, Heck, etc.). nih.gov
Copper-Catalyzed Transition Metal Mild conditions, high regioselectivity. nih.gov 1,3-Dipolar cycloaddition. nih.gov
Hypervalent Iodine Main Group Environmentally benign, mild conditions. rsc.org Oxidation of aldoximes to nitrile oxides. rsc.org
Organocatalysis Small Organic Molecule Metal-free, potential for enantioselectivity. rsc.org Asymmetric cycloadditions.

Emerging Synthetic Techniques and Principles

In addition to advancements in catalysis, new synthetic techniques and guiding principles are shaping the future of isoxazole synthesis, with a strong emphasis on efficiency and sustainability.

Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of organic compounds. pageplace.degoogle.com This technique involves attaching a starting material to a solid support (resin) and then carrying out a sequence of reactions. youtube.com The key advantage of SPOS is the ease of purification, as excess reagents and byproducts can be simply washed away.

The solid-phase synthesis of isoxazole analogues typically involves anchoring a suitable building block to the resin, followed by the construction of the isoxazole ring and subsequent functionalization. nih.govnih.gov For example, a resin-bound alkyne could be reacted with a nitrile oxide to form the isoxazole ring. The final product is then cleaved from the solid support. This approach is highly amenable to automation and the creation of diverse libraries of this compound analogues for screening purposes.

The principles of green chemistry are increasingly influencing the design of synthetic routes. nih.govresearchgate.net These principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of isoxazole synthesis, green chemistry approaches include the use of safer solvents (such as water or ethanol), energy-efficient reaction conditions (like microwave or ultrasonic irradiation), and the use of recyclable catalysts. mdpi.compreprints.orgnih.gov

Microwave-assisted synthesis has been shown to significantly accelerate the formation of isoxazoles, often leading to higher yields and selectivity in shorter reaction times compared to conventional heating. nih.govresearchgate.net Similarly, ultrasonic irradiation (sonochemistry) can enhance reaction rates and efficiency by promoting acoustic cavitation. preprints.orgnih.gov These green techniques, combined with the use of environmentally benign catalysts like hypervalent iodine reagents, are paving the way for more sustainable and eco-friendly methods for producing this compound and its derivatives. nih.govescholarship.org

One-Pot and Multicomponent Reactions for Enhanced Efficiency

Multicomponent reactions, in which three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, are particularly powerful for building molecular diversity. scielo.brresearchgate.net Several MCRs are employed for the synthesis of the isoxazole core, often involving a 1,3-dicarbonyl compound, hydroxylamine, and an aldehyde. ias.ac.inwikipedia.org For the synthesis of derivatives with a cyclohexyl group at the 3-position, cyclohexanecarboxaldehyde would be the logical aldehyde component.

A prominent and highly efficient one-pot approach for the synthesis of 3-alkyl-substituted isoxazoles, including analogs of this compound, involves the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes. youtube.comnih.gov Nitrile oxides are unstable and are therefore typically prepared and used immediately. organic-chemistry.org One-pot procedures that generate the nitrile oxide from a stable precursor, which then reacts with a dipolarophile in the same vessel, exemplify the efficiency of this approach.

A notable transition-metal-free, one-pot method allows for the transformation of primary alcohols into 3-substituted isoxazoles. nih.gov This process begins with the oxidation of a primary alcohol, such as cyclohexylmethanol, to the corresponding aldehyde. The aldehyde is then converted in situ to the aldoxime, which is subsequently oxidized to a nitrile N-oxide. This reactive intermediate then undergoes a 1,3-dipolar cycloaddition with an alkyne present in the reaction mixture to yield the final 3-substituted isoxazole. This sequence showcases the power of one-pot reactions to construct the isoxazole ring from simple, readily available starting materials.

The general scheme for this one-pot transformation is as follows:

Step 1 (in situ): Oxidation of a primary alcohol to an aldehyde.

Step 2 (in situ): Formation of an aldoxime from the aldehyde and hydroxylamine.

Step 3 (in situ): Oxidation of the aldoxime to a nitrile oxide.

Step 4 (in situ): 1,3-dipolar cycloaddition of the nitrile oxide with an alkyne.

This method avoids the handling of potentially hazardous reagents and intermediates and is applicable to a wide range of aliphatic and benzylic alcohols. nih.gov

Table 1: One-Pot Synthesis of 3-Alkyl/Aryl-isoxazoles from Primary Alcohols

Primary AlcoholAlkyneResulting 3-Substituted IsoxazoleYield (%)Reference
Benzyl alcoholPhenylacetylene3,5-Diphenylisoxazole91 nih.gov
4-Methylbenzyl alcoholPhenylacetylene5-Phenyl-3-(p-tolyl)isoxazole92 nih.gov
4-Methoxybenzyl alcoholPhenylacetylene3-(4-Methoxyphenyl)-5-phenylisoxazole89 nih.gov
1-HexanolPhenylacetylene3-Pentyl-5-phenylisoxazole75 nih.gov
3-Phenyl-1-propanolEthyl propiolateEthyl 3-(2-phenylethyl)isoxazole-5-carboxylate78 nih.gov

Data derived from a study on the one-pot transformation of primary alcohols into 3-substituted isoxazoles. nih.gov

Another versatile multicomponent approach leads to the formation of highly functionalized isoxazole derivatives, such as 5-amino-isoxazole-4-carbonitriles. These are typically synthesized through the reaction of an aldehyde, malononitrile, and hydroxylamine hydrochloride. Using cyclohexanecarboxaldehyde in this reaction would yield 5-amino-3-cyclohexylisoxazole-4-carbonitrile. These reactions are often promoted by green catalysts and solvents, such as a deep eutectic solvent like glycerol/K₂CO₃, and can proceed rapidly at room temperature.

Table 2: Multicomponent Synthesis of 5-Amino-isoxazole-4-carbonitriles

AldehydeCatalyst/SolventTime (min)Yield (%)Reference
BenzaldehydeGlycerol/K₂CO₃2094
4-ChlorobenzaldehydeGlycerol/K₂CO₃3092
4-MethylbenzaldehydeGlycerol/K₂CO₃3093
2-ThiophenecarboxaldehydeGlycerol/K₂CO₃2588

Data derived from a study on the green multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.

The efficiency and operational simplicity of these one-pot and multicomponent reactions make them highly attractive for the synthesis of this compound and a diverse array of its derivatives, aligning with the principles of green chemistry and enabling the rapid exploration of this chemical space for various applications.

Chemical Reactivity and Transformation Pathways of 3 Cyclohexylisoxazole

Ring-Opening and Rearrangement Reactions

The isoxazole (B147169) ring, while aromatic, contains a labile N-O bond that makes it susceptible to cleavage under various conditions, leading to ring-opening and subsequent rearrangement. researchgate.neteurekaselect.com These transformations are fundamental to the synthetic utility of isoxazoles, allowing them to serve as precursors to a range of acyclic and alternative heterocyclic structures.

Investigation of Ring-Opening/Ring-Closing Cascade Mechanisms (ROCC)

Ring-opening/ring-closing cascade (ROCC) mechanisms represent a sophisticated class of reactions where the isoxazole ring opens to form a reactive intermediate, which then undergoes an intramolecular cyclization to form a new ring system. Photochemical and thermal conditions are often employed to initiate these cascades.

Photochemical irradiation of isoxazoles, for instance, can induce homolysis of the weak N-O bond, leading to a diradical intermediate that rearranges to an acyl azirine. nih.gov This highly strained intermediate can then undergo further transformations. While often leading to oxazoles, recent studies have shown that with specific substitution patterns, the reaction can proceed through a ketenimine intermediate. nih.gov This ketenimine is a valuable synthetic building block, capable of being trapped by various nucleophiles. For 3-Cyclohexylisoxazole, such a photochemical process could potentially be exploited to generate a cyclohexyl-substituted ketenimine, a highly reactive species for further derivatization. nih.gov

Thermal rearrangements are also a known pathway for isoxazole transformation. mdpi.com In some cases, complex fused isoxazole systems undergo thermal rearrangement through an Additions of Nucleophiles to the Ring and Opening of the Ring and Closing of the Ring (ANRORC) mechanism, leading to different heterocyclic cores like xanthenes and benzo[b] nih.govacs.orgnaphthyridines. mdpi.com

Base-Induced Ring Scission and N-O Bond Cleavage Processes

The isoxazole ring is particularly sensitive to basic conditions, which can promote ring scission through cleavage of the N-O bond. researchgate.neteurekaselect.com This reactivity is a cornerstone of isoxazole chemistry, allowing these heterocycles to function as masked forms of various difunctional compounds. researchgate.net

The process typically begins with the deprotonation of the C-H bond at the 5-position, which is the most acidic proton on the isoxazole ring. However, in the case of this compound, which lacks a substituent at the 5-position, a stronger base or different mechanism may be required. An alternative pathway involves nucleophilic attack at the C-5 position, initiating the ring-opening cascade.

Base-promoted decarbonylation and subsequent isoxazole ring opening have been observed in certain fused isoxazole systems, leading to the formation of hydroxypyridine-carbonitriles. beilstein-journals.org This type of transformation highlights the potential of the isoxazole ring to act as a synthon for various functionalized products following base-induced cleavage.

Table 1: Examples of Isoxazole Ring-Opening and Rearrangement Reactions
Reactant TypeConditionsKey IntermediateProduct TypeReference
Trisubstituted IsoxazoleUV light (photolysis)Acyl Azirine / KeteniminePyrazoles nih.gov
5-(2-Hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridinesThermal (DMSO, 150 °C)ANRORC mechanismBenzo[b] nih.govacs.orgnaphthyridines mdpi.com
3-Formylisoxazolo[4,5-b]pyridine OximesBase (K₂CO₃)Not specified3-Hydroxypyridine-2-carbonitriles beilstein-journals.org

Functionalization and Derivatization of the Isoxazole Ring

Beyond ring-opening, the isoxazole ring itself can be functionalized, or it can be completely transformed into other heterocyclic systems, showcasing its versatility as a synthetic intermediate.

Regioselective C-H Functionalization Strategies (e.g., ortho C-H alkylylation)

Direct C-H functionalization is a powerful tool for modifying heterocyclic cores without the need for pre-functionalized starting materials. researchgate.net In isoxazoles, the nitrogen atom can act as a directing group to guide transition metal catalysts to specific C-H bonds.

For a this compound bearing a suitable directing group on the cyclohexyl ring, regioselective C-H functionalization could be achieved. For example, Ru(II)-catalyzed C-H olefination has been demonstrated for isoxazoles, leading to ortho-olefinated products with high E-selectivity. rsc.org This strategy utilizes an N-directed dual sp²–sp² C–H activation. Similarly, palladium-catalyzed direct arylation is known to occur selectively at the 5-position of the isoxazole ring. researchgate.net More advanced methods have explored meta-C-H bond alkylation of aromatics with N-directing groups using epoxides as alkylating agents, a strategy that could potentially be adapted for the cyclohexyl substituent on this compound. nih.gov

Table 2: Research Findings on Regioselective C-H Functionalization of Isoxazoles
Reaction TypeCatalyst/ReagentsPosition FunctionalizedProductReference
Heck-type C–H olefinationRu(II)ortho- to N-directing grouportho-Olefinated isoxazoles rsc.org
Direct ArylationPalladiumC-5 position5-Aryl isoxazoles researchgate.net
Asymmetric C-alkylationPalladacycleC-atom (of isoxazolinone)C-alkylated isoxazolinones nih.gov
meta-AlkylationRutheniummeta- to N-directing groupmeta-Alkylated aromatics nih.gov

Conversion of Isoxazole Ring to Alternative Heterocyclic Systems (e.g., Pyrroles, Isoquinolines)

The isoxazole ring is a valuable precursor for synthesizing other heterocyclic structures, a process often involving ring-opening followed by recyclization with a suitable reagent.

Pyrroles: Photochemically generated azirine intermediates from isoxazoles can be trapped intermolecularly to produce densely functionalized pyrroles. nih.govnih.gov

Pyrazoles: The reaction of isoxazoles with hydrazine (B178648) is a classic transformation to yield pyrazoles. reddit.com The reaction likely proceeds via nucleophilic attack of hydrazine on the isoxazole ring, leading to ring opening and subsequent cyclization to form the more stable pyrazole (B372694) ring. reddit.com Photochemical rearrangement of trisubstituted isoxazoles can also lead to pyrazoles via a ketenimine intermediate. nih.gov

Isoquinolines: The synthesis of isoquinolines from isoxazoles is also possible. nih.govmdpi.com Fused isoxazole/isoquinolinone hybrids have been synthesized through multi-step sequences involving 1,3-dipolar cycloadditions and subsequent cyclizations like the Ullmann-type reaction. nih.govmdpi.com Other methods involve the rhodium(III)-catalyzed C-H bond activation of in-situ generated oximes and cyclization with an internal alkyne to rapidly assemble multisubstituted isoquinolines. organic-chemistry.org

Reactions Leading to Enaminoketones, Amino Alcohols, and Nitriles

The cleavage of the N-O bond in isoxazoles under reductive or basic conditions is a primary pathway to various difunctional acyclic compounds. researchgate.neteurekaselect.com

Enaminoketones: Catalytic hydrogenation, often using catalysts like Raney nickel, or palladium-promoted cleavage can open the isoxazole ring to form β-enaminoketones. researchgate.netclockss.org This transformation is a key disconnection, revealing the isoxazole ring as a stable synthon for these useful intermediates.

Amino Alcohols: The enaminoketones derived from isoxazole ring opening can be further reduced to afford γ-amino alcohols. researchgate.neteurekaselect.com For example, the reduction of β-enaminoketones derived from cyclohexanediones with sodium in THF/isopropyl alcohol yields both cis- and trans-3-aminocyclohexanols. mdpi.com This two-step sequence from isoxazole to amino alcohol is a powerful synthetic tool.

Nitriles: Isoxazoles can also serve as nitrile synthons. acs.orgrsc.org Under certain conditions, such as Ru(II) catalysis at higher temperatures, isoxazoles can undergo cleavage to deliver a nitrile functionality. rsc.org For example, the reaction of β-O-4 ketone lignin (B12514952) models with hydroxylamine (B1172632) hydrochloride can yield both isoxazoles and aromatic nitriles, indicating a pathway for isoxazole conversion to nitriles. acs.org

Table 3: Transformation of Isoxazoles into Other Functional Groups
Starting MaterialReagents/ConditionsProduct TypeReference
Bicyclic Δ4-IsoxazolinesPd(PPh₃)₄, SilanesEnaminones clockss.org
β-EnaminoketonesSodium, THF/isopropyl alcoholcis- and trans-3-Aminocyclohexanols mdpi.com
Isoxazole (general)Ru(II), DCE, 110 °Cortho-Olefinated benzonitrile rsc.org
β-O-4 lignin ketone modelHydroxylamine hydrochlorideAromatic nitriles acs.org

Reactions Involving the Cyclohexyl Substituent

The reactivity of the cyclohexyl group in this compound is largely governed by the chemistry of saturated hydrocarbons, but with potential electronic and steric influences from the adjacent isoxazole ring.

Direct functionalization of the cyclohexyl ring in this compound is challenging due to the chemical inertness of C-H bonds in alkanes. However, established methods for alkane functionalization can be applied, with the selectivity being influenced by the isoxazole moiety.

Free Radical Halogenation:

One of the most common methods for functionalizing alkanes is free-radical halogenation. In the case of the cyclohexyl group, this reaction would proceed via a radical chain mechanism to replace a hydrogen atom with a halogen. The regioselectivity of this reaction depends on the stability of the resulting radical intermediate. Tertiary C-H bonds are generally more reactive than secondary ones. In the cyclohexyl ring of this compound, all carbons are secondary, except for the one attached to the isoxazole ring (C1'), which is tertiary. However, the C-H bond at C1' is typically not targeted in these reactions due to steric hindrance and the fact that its cleavage does not lead to a more stable radical compared to other secondary positions.

The isoxazole ring, being an electron-withdrawing group, might have a modest influence on the reactivity of the adjacent C-H bonds, but typically, radical halogenation on a cyclohexyl ring is not highly selective and can lead to a mixture of mono-halogenated isomers.

Oxidation:

Oxidation of the cyclohexyl ring can lead to the formation of cyclohexanols, cyclohexanones, or ring-opened products, depending on the reaction conditions and the oxidant used. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can lead to the cleavage of the cyclohexyl ring. Milder and more selective oxidation methods, potentially involving catalytic systems, would be required to achieve controlled functionalization. For instance, oxidation with reagents like RuO4 could convert the cyclohexyl group into a cyclohexanone.

Table 1: Potential Functionalization Reactions of the Cyclohexyl Ring

Reaction TypeReagentsPotential ProductsRemarks
Free Radical BrominationN-Bromosuccinimide (NBS), light/heatBromocyclohexyl-isoxazolesMixture of isomers likely
OxidationCrO3, H2SO43-(Oxocyclohexyl)isoxazolesPotential for ring cleavage with stronger conditions
Catalytic OxidationRuCl3, NaIO43-(Oxocyclohexyl)isoxazolesMore selective oxidation to the ketone

It is important to note that the isoxazole ring itself can be sensitive to certain reaction conditions. For instance, strong bases can lead to the cleavage of the isoxazole ring. nih.gov Therefore, any functionalization of the cyclohexyl substituent must be carried out under conditions that are compatible with the stability of the isoxazole core.

The cyclohexyl group is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. pressbooks.pub The substituent on the cyclohexane (B81311) ring can occupy either an axial or an equatorial position. For this compound, the isoxazole ring is a bulky substituent, and therefore, the conformer where the isoxazole ring is in the equatorial position is significantly more stable. This is due to the avoidance of 1,3-diaxial interactions, which are a form of steric strain. csun.edu

This strong conformational preference has significant implications for the reactivity of the cyclohexyl ring:

Steric Accessibility: The equatorial position of the isoxazole ring means that the axial C-H bonds on the same face of the ring (C3', C5') are relatively shielded, while the equatorial C-H bonds are more exposed. This can influence the regioselectivity of reactions where the approach of the reagent is sterically controlled.

Stereoelectronic Effects: The orientation of the C-H bonds (axial vs. equatorial) can influence their reactivity due to stereoelectronic effects. For example, in E2 elimination reactions from a functionalized cyclohexyl ring, a trans-diaxial arrangement of the leaving group and a proton is required. The conformational bias imposed by the equatorial isoxazole group would dictate which isomers can readily undergo such reactions.

Table 2: A-Values and Conformational Preference

SubstituentA-Value (kcal/mol)% Equatorial (approx. at 25°C)
-CH31.795
-CH(CH3)2 (Isopropyl)2.297
-C6H5 (Phenyl)3.099
-3-Isoxazolyl (estimated) > 3.0 >99

Data for methyl, isopropyl, and phenyl are from standard sources. The value for 3-isoxazolyl is an estimation based on its expected steric bulk.

This high preference for the equatorial position means that for all practical purposes, the reactivity of the cyclohexyl ring in this compound should be considered from the perspective of a conformationally locked system. For instance, in a hypothetical radical abstraction of a hydrogen atom, the relative rates of abstraction from axial versus equatorial positions would be a key determinant of the product distribution, with equatorial positions generally being more accessible.

Advanced Spectroscopic and Structural Characterization of 3 Cyclohexylisoxazole

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy would be employed to identify the characteristic vibrational modes of the functional groups present in 3-Cyclohexylisoxazole. The resulting spectrum would be expected to show specific absorption bands corresponding to the vibrations of the isoxazole (B147169) ring and the cyclohexyl group.

Expected Characteristic FT-IR Peaks for this compound:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2850-2960C-H stretchCyclohexyl CH₂ and CH
~1600-1650C=N stretchIsoxazole ring
~1420-1480C=C stretchIsoxazole ring
~1350-1380C-O-N stretchIsoxazole ring
~1450CH₂ scissoringCyclohexyl
~800-900Ring vibrationsIsoxazole ring

Note: This table is predictive and based on known vibrational frequencies for similar structural motifs. Actual experimental values would be required for definitive assignment.

UV-Visible Spectroscopy for Electronic Transitions (if relevant)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The isoxazole ring contains π-electrons and would be expected to exhibit absorption in the UV region. The position and intensity of the absorption maximum (λmax) would be characteristic of the electronic structure of this compound. The cyclohexyl group, being a saturated aliphatic system, would not be expected to contribute to absorption in the typical UV-Vis range. Transitions would likely be of the π → π* and n → π* type within the isoxazole ring.

Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₉H₁₃NO), the theoretical exact mass would be calculated, and the experimental value obtained from HRMS would be expected to be within a very narrow tolerance (typically < 5 ppm).

Theoretical Exact Mass Calculation for this compound:

ElementNumber of AtomsAtomic MassTotal Mass
Carbon (¹²C)912.000000108.000000
Hydrogen (¹H)131.00782513.101725
Nitrogen (¹⁴N)114.00307414.003074
Oxygen (¹⁶O)115.99491515.994915
Total 151.099714

An experimental HRMS measurement would aim to confirm this exact mass, thereby verifying the elemental composition of the molecule.

Chromatographic and Purity Assessment Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

HPLC is a standard method for assessing the purity of a chemical compound and for its separation from any impurities. A sample of this compound would be injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) and a detector (typically a UV detector set to a wavelength where the compound absorbs). A pure sample would ideally show a single, sharp peak in the chromatogram. The retention time of this peak would be characteristic of the compound under the specific chromatographic conditions (mobile phase composition, flow rate, and column temperature). The presence of other peaks would indicate impurities.

Surface and Computational Spectroscopic Analysis

Hirshfeld Surface Analysis for Intermolecular Interactions

This section would have detailed the types and relative contributions of intermolecular contacts (such as H···H, O···H, and C···H interactions) in the crystal structure of this compound, supported by 2D fingerprint plots and d_norm surfaces. Data tables quantifying these interactions would have been included.

Correlation of Experimental and Computed Spectroscopic Data

This section would have presented a comparative analysis of the experimental vibrational frequencies (from FT-IR and Raman spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts against theoretical values calculated via computational methods. Data tables comparing these values would have been a central feature, providing a detailed assignment of the principal vibrational modes and proton/carbon signals.

Computational and Theoretical Studies on 3 Cyclohexylisoxazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. For 3-Cyclohexylisoxazole, methods like Density Functional Theory (DFT) are instrumental in understanding its fundamental properties. These computational approaches allow for the detailed analysis of molecular geometry, energy landscapes, and the distribution of electrons, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.govresearchgate.net By focusing on the electron density rather than the complex wave function, DFT provides a computationally efficient way to determine molecular properties. mdpi.com For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to find the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. researchgate.net

This optimization process seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. The resulting energy landscape can reveal the relative stabilities of different isomers and conformers. For instance, calculations can determine the energetic favorability of different orientations of the cyclohexyl ring relative to the isoxazole (B147169) ring.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311G(d,p))

ParameterBond/AngleValue
Bond LengthC-C (cyclohexyl, avg.)~1.54 Å
C-H (cyclohexyl, avg.)~1.10 Å
C-C (isoxazole-cyclohexyl)~1.50 Å
C=N (isoxazole)~1.30 Å
N-O (isoxazole)~1.38 Å
C-O (isoxazole)~1.34 Å
C-C (isoxazole)~1.42 Å
Bond AngleC-C-C (cyclohexyl, avg.)~111°
C-N-O (isoxazole)~110°
N-O-C (isoxazole)~105°

Note: These are typical, illustrative values and would require specific calculations for precise determination.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netaimspress.com The HOMO represents the outermost electrons and acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich isoxazole ring, while the LUMO may be distributed across the π-system of the ring. Analysis of the FMOs helps predict how the molecule will interact with electrophiles and nucleophiles.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO~ -6.5
LUMO~ 0.5
HOMO-LUMO Gap~ 7.0

Note: These values are illustrative and depend on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.deavogadro.cc It helps in identifying the regions that are rich or poor in electrons. youtube.com The MEP is calculated by determining the electrostatic potential at a point in space near the molecule, which represents the force exerted on a positive test charge. uni-muenchen.de

The resulting map is typically colored, with red indicating regions of high electron density (negative potential), which are prone to electrophilic attack. researchgate.net Conversely, blue areas represent electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. youtube.comresearchgate.net For this compound, the MEP map would likely show a negative potential around the nitrogen and oxygen atoms of the isoxazole ring due to their high electronegativity, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms of the cyclohexyl ring would exhibit a positive potential.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and flexibility. arabjchem.org

Exploration of Conformational Preferences of the Cyclohexyl Ring

The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. pressbooks.pub For this compound, the cyclohexyl substituent can exist in two primary chair conformations that rapidly interconvert through a process called ring flipping. pressbooks.pub In one conformation, the isoxazole group is in an axial position, and in the other, it is in an equatorial position.

Generally, bulky substituents on a cyclohexane ring prefer the equatorial position to minimize steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). csun.edu MD simulations can be used to explore the energy landscape of this ring flip and to determine the relative populations of the axial and equatorial conformers. These simulations would likely confirm that the conformer with the isoxazole ring in the equatorial position is significantly more stable.

Dynamic Behavior and Flexibility of the Isoxazole Scaffold

By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the course of a simulation, researchers can identify which parts of the molecule are more flexible. While the isoxazole ring atoms are expected to show low RMSF values, indicating rigidity, the atoms of the cyclohexyl ring will exhibit greater fluctuations, reflecting its conformational flexibility. These simulations provide a dynamic picture of how the molecule explores different shapes and orientations in its environment.

Theoretical Investigations of Reaction Mechanisms and Pathways

Theoretical chemistry provides a framework for understanding the intricate details of chemical reactions. For this compound, these methods can elucidate the pathways of its formation and its subsequent reactivity.

The study of reaction mechanisms hinges on identifying the transition state (TS), which represents the highest energy point along the reaction coordinate. Locating this fleeting geometry and calculating its energy barrier provides crucial information about the reaction's feasibility and rate. researchgate.net Computational methods, such as those implemented in software packages like Gaussian, can be employed to find the transition state structure for reactions involving this compound. researchgate.net

For instance, in the synthesis of this compound, which could potentially be formed through a [3+2] cycloaddition reaction, computational chemists would model the reactants, the product, and the anticipated transition state. researchgate.netresearchgate.net By using methods like density functional theory (DFT), it is possible to calculate the potential energy surface and locate the saddle point corresponding to the transition state. researchgate.net The energy difference between the reactants and the transition state gives the activation energy barrier. A lower energy barrier suggests a faster reaction. nih.gov

Hypothetical Energy Profile for a Reaction Involving this compound:

Species Relative Energy (kcal/mol)
Reactants0.0
Transition State+25.0
Products-15.0

This table illustrates the kind of data generated from transition state calculations, showing the energy of the transition state relative to the reactants and products.

Molecular Electron Density Theory (MEDT) has emerged as a powerful tool for understanding the mechanisms of cycloaddition reactions, which are pivotal in the synthesis of heterocyclic compounds like isoxazoles. semanticscholar.orgresearchgate.netrsc.org MEDT posits that changes in electron density, rather than molecular orbital interactions, govern chemical reactivity. researchgate.net

In the context of a potential [3+2] cycloaddition to form a 3-substituted isoxazole ring, MEDT analysis would involve examining the electron localization function (ELF) of the reactants. semanticscholar.orgnih.gov This analysis helps to classify the nature of the reacting species. semanticscholar.org Furthermore, conceptual DFT reactivity indices, such as electrophilicity and nucleophilicity, can predict the flow of electrons during the reaction. rsc.org

A key aspect of MEDT is the analysis of the global electron density transfer (GEDT) at the transition state. semanticscholar.orgnih.gov A significant GEDT value indicates a polar reaction mechanism, which can influence the reaction rate and selectivity. semanticscholar.orgresearchgate.net Bonding Evolution Theory (BET), often used in conjunction with MEDT, provides a detailed picture of bond formation along the reaction pathway, clarifying whether the mechanism is concerted or stepwise. semanticscholar.orgrsc.org

Hypothetical MEDT Reactivity Indices for a [3+2] Cycloaddition:

Reactant Electronic Chemical Potential (μ) Chemical Hardness (η) Global Electrophilicity (ω) Global Nucleophilicity (N)
Dipole-3.5 eV6.0 eV1.02 eV3.2 eV
Dipolarophile-6.0 eV5.5 eV3.27 eV1.5 eV

This table provides an example of the kind of data used in MEDT studies to predict the reactivity of the components in a cycloaddition reaction.

Computational Studies in Structure-Activity Relationships (SAR)

Computational methods are indispensable in modern drug discovery and materials science for predicting how a molecule's structure relates to its biological activity or material properties. For this compound, these techniques can guide the design of new derivatives with desired functionalities, without discussing their in vivo efficacy.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govnih.govbioinformation.net This method is crucial for understanding the non-covalent interactions that stabilize the ligand-protein complex. josa.ro

In a hypothetical scenario where this compound is investigated as a potential inhibitor of an enzyme, molecular docking would be used to place the molecule into the enzyme's active site. nih.govmdpi.com The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. bioinformation.net The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. nih.gov

Hypothetical Docking Results for this compound with a Target Protein:

Parameter Value
Binding Energy (kcal/mol)-7.5
Interacting ResiduesTYR 88, PHE 102, LEU 150
Hydrogen Bonds1 (with TYR 88)

This table illustrates the typical output of a molecular docking study, highlighting the predicted binding affinity and key interactions.

While molecular docking provides a rapid assessment of binding modes, more rigorous methods are needed for accurate prediction of binding affinities. nih.gov Free energy calculations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), offer a more precise estimation of the binding free energy (ΔG_bind). nih.govyoutube.com

These methods simulate the transformation of a ligand into another or into a non-interacting state, both in solution and within the protein's binding site. youtube.com The difference in the free energy of these transformations allows for the calculation of the relative or absolute binding free energy. youtube.com While computationally expensive, these calculations provide valuable insights for lead optimization in drug design. nih.gov Simpler, less computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can also be used to estimate binding free energies. mdpi.com

Hypothetical Binding Free Energy Components for this compound:

Energy Component Value (kcal/mol)
Van der Waals Energy-40.5
Electrostatic Energy-25.2
Polar Solvation Energy+45.8
Non-polar Solvation Energy-5.1
Total Binding Free Energy (ΔG_bind) -25.0

The binding of a ligand can induce conformational changes in the target protein, a phenomenon known as induced fit. mdpi.com Computational methods, particularly molecular dynamics (MD) simulations, are well-suited to study the flexibility of binding pockets and the adaptability of recognition sites. mdpi.com

MD simulations track the movement of atoms in the protein-ligand complex over time, providing a dynamic picture of the binding event. youtube.com By analyzing these simulations, researchers can identify which parts of the binding pocket are rigid and which are flexible. This information is crucial for understanding how a protein can accommodate different ligands and can guide the design of molecules that exploit the adaptability of the binding site. nih.gov The presence of specific "gatekeeper" residues that control access to the binding pocket can also be identified through such analyses. nih.gov

Applications of 3 Cyclohexylisoxazole in Chemical Research and Development

Role as a Versatile Synthetic Building Block

The chemical reactivity of the isoxazole (B147169) ring, coupled with the influence of the cyclohexyl substituent, renders 3-Cyclohexylisoxazole a valuable intermediate in the synthesis of more complex molecules.

Precursor in the Synthesis of Complex Organic Architectures

The synthesis of this compound can be conceptually approached through established methods for the formation of 3-substituted isoxazoles. A common and effective strategy involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For the synthesis of this compound, this would involve the reaction of cyclohexanecarbonitrile (B123593) oxide with acetylene (B1199291).

Alternatively, the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound bearing a cyclohexyl group is a viable route. For instance, the condensation of hydroxylamine with a cyclohexyl-substituted β-ketoester would yield the desired isoxazole core. The general synthesis of 3-substituted isoxazoles can also be achieved through the cycloisomerization of α,β-acetylenic oximes catalyzed by gold salts, suggesting a potential pathway to this compound from a precursor containing a cyclohexyl group. organic-chemistry.org

Once formed, the isoxazole ring of this compound can undergo various transformations. The N-O bond is susceptible to reductive cleavage, which can unmask a β-amino enone functionality. This transformation provides a strategic entry point to a different class of compounds, expanding the synthetic utility of the initial isoxazole.

Component in Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) and cascade reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single operation. nih.govrsc.org These processes are characterized by high atom economy and efficiency. researchgate.net The isoxazole scaffold is amenable to formation and participation in such reaction sequences.

While specific examples detailing the use of this compound in MCRs or cascade reactions are not prevalent in the literature, the general principles of isoxazole chemistry suggest its potential in this area. For instance, a cascade reaction could be designed where the formation of the this compound ring from acyclic precursors is followed by further in-situ functionalization. A novel intermolecular nitrile oxide cycloaddition sequence has been developed for the formation of highly substituted heterocyclic rings, highlighting the potential for isoxazoles to be generated within a cascade process. nih.gov

The development of cascade reactions often leads to the formation of intricate molecular architectures that would be challenging to assemble through traditional stepwise synthesis. academie-sciences.fr The incorporation of the this compound moiety into such sequences could provide rapid access to libraries of complex molecules for screening purposes.

Exploration in Catalysis and Ligand Design

The nitrogen and oxygen atoms within the isoxazole ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This has led to the exploration of isoxazole-containing molecules as ligands in catalysis.

Development of Isoxazole-Based Ligands for Metal Catalysis

The isoxazole moiety can be incorporated into larger molecular frameworks to create bidentate or multidentate ligands for transition metal catalysis. The electronic properties of the isoxazole ring can influence the catalytic activity of the resulting metal complex. The substituent at the 3-position, in this case, the cyclohexyl group, can exert significant steric influence, which can be beneficial for controlling the selectivity of a catalytic reaction.

For example, isoxazole-containing ligands have been used in the synthesis of 2,2′-bipyridine ligands, which are important in coordination chemistry and catalysis. While not specifically mentioning this compound, these studies demonstrate the principle of using the isoxazole as a synthetic precursor to valuable ligand scaffolds.

The design of cyclometalated iridium(III) complexes containing benzoxazole (B165842) derivatives for catalytic oxidation highlights the potential of related heterocyclic systems in catalysis. researchgate.netmdpi.com The steric and electronic properties of the ligands play a crucial role in the efficiency and selectivity of the catalyst. The bulky cyclohexyl group in a hypothetical this compound-based ligand could be exploited to create a specific coordination environment around a metal center, potentially leading to enhanced catalytic performance.

Application as a Catalyst or Co-catalyst Component

Beyond its role in ligands, the isoxazole ring itself can participate in catalytic processes. While direct catalytic applications of this compound are not widely reported, the fundamental reactivity of the isoxazole core suggests possibilities. For instance, the basicity of the nitrogen atom could allow it to act as an organocatalyst in certain reactions.

More plausibly, derivatives of this compound could be designed to function as catalysts. By appending known catalytic motifs to the isoxazole scaffold, new catalysts with unique properties could be developed. The cyclohexyl group could serve to enhance solubility in nonpolar media or to create a specific chiral environment if the cyclohexyl ring itself is substituted.

Contribution to Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, providing insights into how the chemical structure of a compound influences its biological activity. nih.govnih.govmdpi.com The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the analogs allows for the identification of key structural features responsible for the desired pharmacological effect. academie-sciences.fr

The this compound scaffold is a valuable tool in SAR studies due to the distinct properties of its constituent parts. The isoxazole ring can participate in hydrogen bonding and dipole-dipole interactions, while the cyclohexyl group provides a well-defined, bulky, and lipophilic domain.

In a study on trisubstituted isoxazoles as selective allosteric ligands for the RORγt nuclear receptor, the nature of the substituent at the C-3 position of the isoxazole ring was found to be critical for activity. dundee.ac.uk Although a cyclohexyl group was not explicitly tested in this study, the findings for other bulky aliphatic and aromatic groups provide a strong basis for predicting the potential impact of a cyclohexyl substituent. The study revealed that hydrophobic interactions in the binding pocket are crucial for potency. The lipophilic nature of the cyclohexyl group would be expected to engage in such hydrophobic interactions.

The table below summarizes the hypothetical influence of the cyclohexyl group at the 3-position based on general principles from the aforementioned study.

PositionSubstituentInferred Contribution to Activity
C-3CyclohexylThe bulky and lipophilic cyclohexyl group could enhance binding affinity through favorable hydrophobic interactions within a corresponding binding pocket. Its conformational flexibility might also allow for an induced fit.
Isoxazole Core-The isoxazole ring can act as a central scaffold, positioning the substituents in a defined spatial arrangement. The nitrogen and oxygen atoms can participate in hydrogen bonding or other polar interactions.

By systematically replacing the cyclohexyl group with other substituents of varying size, lipophilicity, and electronic properties, researchers can probe the specific requirements of a biological target and optimize the activity of a lead compound. The rigid, yet conformationally flexible, nature of the cyclohexyl group makes it an interesting probe for exploring the steric tolerance of a binding site.

Investigation of the Cyclohexyl Moiety's Influence on Molecular Recognition

The cyclohexyl group in this compound plays a crucial role in how the molecule interacts with biological targets. Unlike flat aromatic rings, the three-dimensional and flexible nature of the cyclohexyl chair conformation can significantly influence molecular recognition. This non-planar structure can lead to more specific and stronger interactions with the binding sites of proteins and enzymes. Research on related compounds has shown that the substitution of an aromatic ring with a cyclohexyl ring can lead to improved pharmacokinetic properties. For instance, in the development of neuropeptide Y Y5-receptor antagonists, replacing a 2-aryl ring with a cyclohexyl ring in an imidazole-based lead structure resulted in a marked improvement in oral bioavailability and a reduction in off-target effects. nih.gov

The conformational flexibility of the cyclohexyl moiety can also be a key determinant of biological activity. Studies on aminoglutethimide (B1683760) analogues, which are aromatase inhibitors, have demonstrated that the configuration of the cyclohexyl group can lock the molecule into a single, stable conformation, which is believed to be responsible for its enhanced potency. tandfonline.comtandfonline.com This principle suggests that this compound could be a valuable tool for probing the steric and conformational requirements of receptor binding pockets.

Application in Bioisosteric Replacement Strategies for Lead Compound Optimization

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The isoxazole ring itself is a well-established bioisostere for other functional groups. nih.govnih.gov The this compound structure, therefore, presents itself as a potential bioisosteric replacement for various structural motifs in lead compounds.

The isoxazole moiety can mimic the electronic and steric properties of other five-membered heterocycles or even amide bonds, potentially improving metabolic stability or target affinity. The attached cyclohexyl group further allows for fine-tuning of lipophilicity and steric bulk, offering a dual approach to lead optimization. The synthesis of various 3-substituted isoxazoles is a well-documented process, allowing for the systematic exploration of structure-activity relationships. vdoc.pub

Modulation of Chemical Interactions (e.g., Lipophilicity, Steric Hindrance)

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The cyclohexyl group in this compound provides a powerful lever for modulating these properties. The replacement of a more polar or planar group with a cyclohexyl ring generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.

Furthermore, the steric bulk of the cyclohexyl group can be strategically employed to influence how a molecule binds to its target. This steric hindrance can prevent unwanted interactions with off-target proteins, thereby increasing selectivity and reducing potential side effects. The ability to control both lipophilicity and steric profile makes this compound a valuable building block in the design of new therapeutic agents.

Potential in Advanced Material Science Precursors

Beyond its applications in the life sciences, the chemical structure of this compound suggests its potential as a precursor for advanced materials.

Incorporation into Monomers for Polymer Synthesis (focus on chemical structure)

The isoxazole ring is a stable heterocyclic system that can be incorporated into polymer backbones. While specific research on the polymerization of this compound is not widely documented, the fundamental reactivity of the isoxazole ring and the presence of a reactive site on the cyclohexyl group (which can be functionalized) suggest its potential as a monomer. The synthesis of polymers containing heterocyclic rings is an active area of research, as these materials can exhibit unique thermal, electronic, and mechanical properties.

The cyclohexyl group would be expected to impart increased thermal stability and solubility in organic solvents to the resulting polymer. The rigidity of the isoxazole ring combined with the flexibility of the cyclohexyl group could lead to polymers with interesting morphological characteristics.

Role in the Design of Functional Molecules (e.g., as chromophores, redox-active units)

Isoxazole derivatives have been investigated for their role in the creation of functional molecules. While the isoxazole ring itself is not a strong chromophore, its electronic properties can be modulated by substitution. The combination of the electron-deficient isoxazole ring with an electron-donating group can lead to molecules with interesting photophysical properties, making them potential candidates for use as chromophores in dyes or sensors.

Furthermore, the nitrogen and oxygen atoms in the isoxazole ring can act as coordination sites for metal ions, suggesting a role for this compound derivatives in the design of metal-organic frameworks (MOFs) or other coordination polymers. These materials have applications in gas storage, catalysis, and sensing. The cyclohexyl moiety could influence the packing and porosity of such materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Cyclohexylisoxazole, and how do reaction conditions influence yield?

  • Methodological Answer : A widely used approach involves cycloaddition reactions, such as the hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes, which can be adapted for this compound synthesis. Key steps include:

  • Cyclohexyl Group Introduction : Reacting cyclohexylmagnesium bromide with pre-formed isoxazole intermediates under inert conditions (e.g., argon atmosphere) to minimize side reactions.
  • Optimization of Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance cyclization efficiency, while lower temperatures (40–60°C) reduce decomposition .
  • Yield Considerations : Yields typically range from 50–70%, with impurities arising from over-chlorination or incomplete purification. Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm the isoxazole ring (δ 6.1–6.3 ppm for H-4) and cyclohexyl substituents (δ 1.2–2.1 ppm for cyclohexyl protons). 1H^1H-1H^1H COSY and HSQC can resolve overlapping signals in complex derivatives .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm mass accuracy. Fragmentation patterns help identify substituent stability .
  • Infrared (IR) Spectroscopy : Key peaks include C=N stretching (~1600 cm1 ^{-1}) and C-O-C vibrations (~1250 cm1 ^{-1}) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic structure of this compound?

  • Methodological Answer :

  • Geometry Optimization : Use density functional theory (DFT) at the B3LYP/6-31G(d,p) level to optimize the molecular structure. Compare calculated bond lengths/angles with X-ray crystallographic data (if available) to validate models .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict reactivity. For this compound, the electron-withdrawing isoxazole ring lowers LUMO energy, favoring nucleophilic attacks at the C-4 position .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions, particularly for reactions in polar media like DMSO .

Q. What strategies resolve contradictions in spectroscopic data when characterizing novel derivatives?

  • Methodological Answer :

  • Cross-Validation with Multiple Techniques : If 1H^1H NMR suggests unexpected splitting, use 13C^{13}C-DEPT or 2D NMR (e.g., NOESY) to confirm spatial proximity of protons. For example, cyclohexyl chair conformers may cause splitting anomalies .
  • Crystallographic vs. Computational Data : Resolve discrepancies between experimental X-ray structures and DFT-optimized geometries by analyzing lattice packing forces or thermal motion artifacts in crystallographic data .
  • Systematic Error Analysis : Quantify instrument calibration errors (e.g., ±0.01 ppm for NMR) and compare with observed deviations. Reproduce experiments under controlled conditions (e.g., standardized temperature) .

Q. How can reaction mechanisms for this compound functionalization be experimentally validated?

  • Methodological Answer :

  • Isotopic Labeling : Introduce 18O^{18}O or 2H^{2}H isotopes at specific positions (e.g., isoxazole oxygen) to track bond cleavage/formation via mass spectrometry or IR .
  • Kinetic Studies : Monitor reaction progress using in-situ FTIR or HPLC. For example, pseudo-first-order kinetics can confirm whether nucleophilic substitution at C-4 is rate-determining .
  • Intermediate Trapping : Use low-temperature quench techniques (-78°C) to isolate reactive intermediates (e.g., nitrile oxide precursors) for characterization .

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